香叶素

描述

Coumurrayin is a natural coumarin compound that has been synthesized and studied for its chemical structure and properties. The synthesis of coumurrayin has been improved and reported in recent research, highlighting its significance in the field of natural product chemistry . Coumarins like coumurrayin are known for their diverse applications, particularly due to their optical properties, which can be harnessed in various technological and biological fields .

Synthesis Analysis

The synthesis of coumurrayin involves established synthetic routes that have been confirmed through total synthesis from precursor compounds such as 7-acetoxy-5-prenyloxycoumarin. These methods yield coumurrayin in good overall yields, demonstrating the efficiency and reliability of the synthetic processes used . The total synthesis of related coumarin compounds, such as exotine B, which shares a heterodimeric indole/coumarin structure with coumurrayin, involves complex reactions like palladium-catalyzed Suzuki cross-coupling and gallium-catalyzed cycloaddition, indicating the potential for advanced synthetic techniques to be applied to coumurrayin as well .

Molecular Structure Analysis

The molecular structure of coumurrayin has been established through various spectroscopic methods, including ultraviolet (UV), nuclear magnetic resonance (NMR), and mass spectroscopy. These techniques have confirmed the structure of coumurrayin and related compounds, ensuring a clear understanding of their molecular frameworks . The structure of coumurrayin is crucial for its optical properties, as the presence of specific substituents and the overall molecular architecture can significantly influence its photophysical behavior .

Chemical Reactions Analysis

Coumurrayin, as a coumarin derivative, is likely to participate in chemical reactions typical of the coumarin family. These reactions can include photochemical processes and interactions with other molecules, which are influenced by the coumarin's structure and substituents. The π-expanded coumarins, a category to which coumurrayin may belong, show strong intramolecular charge-transfer character, which is important for their reactivity and potential applications in fluorescence-based technologies .

Physical and Chemical Properties Analysis

The physical and chemical properties of coumurrayin are influenced by its molecular structure. The presence of electron-donating and electron-withdrawing groups within the molecule can affect its optical properties, such as UV absorption and fluorescence. The π-expanded coumarins, which include structures like coumurrayin, have been shown to have modulated absorption ranging from 300 nm to 550 nm, resulting in varied emission properties, including the emission of orange light. These properties make coumurrayin and similar compounds valuable for applications in fluorescent probes and microscopy .

科学研究应用

-

Medicinal Chemistry

- Coumarins have a multifaceted chemical and pharmacological potential . They are significant as versatile natural derivatives in medicinal chemistry .

- The synthesis and functionalization of coumarins have advanced with innovative strategies .

- The unique chemical structure of coumarin facilitates binding to various targets through hydrophobic interactions, pi-stacking, hydrogen bonding, and dipole-dipole interactions .

- As a result, this important scaffold exhibits promising applications in uncountable fields of medicinal chemistry (e.g., neurodegenerative diseases, cancer, inflammation) .

-

Neurodegenerative Diseases

- Coumarin and its derivatives have shown potential in the treatment of neurodegenerative diseases .

- The specific methods of application or experimental procedures would depend on the specific disease and the derivative of coumarin being used .

- The outcomes of these applications are promising, but more research is needed to fully understand their potential .

-

Cancer

- Coumarin and its derivatives have been studied for their potential applications in cancer treatment .

- The methods of application would depend on the specific type of cancer and the derivative of coumarin being used .

- The outcomes of these applications are promising, but more research is needed to fully understand their potential .

-

Inflammation

- Coumarin and its derivatives have shown potential in the treatment of inflammation .

- The specific methods of application or experimental procedures would depend on the specific inflammatory condition and the derivative of coumarin being used .

- The outcomes of these applications are promising, but more research is needed to fully understand their potential .

-

Photophysical Properties

- Coumarin-fused-coumarins have attracted significant attention due to their boundless applications in interdisciplinary areas .

- Various synthetic pathways have been developed to construct novel coumarin-fused-coumarin analogues .

- These compounds possess interesting photophysical properties depending on the fused coumarin ring systems .

-

Antimicrobial Activities

- Coumarin and its derivatives have shown antimicrobial activities .

- The specific methods of application or experimental procedures would depend on the specific microbial infection and the derivative of coumarin being used .

- The outcomes of these applications are promising, but more research is needed to fully understand their potential .

-

Fluorescence Probes

- Coumarin fluorescent probes have been one of the hot topics in recent years .

- These probes have become more and more widely used in biochemistry, environmental protection, and disease prevention .

- The synthesis of coumarin fluorescent probes involves modifying the existing substituents on the core of coumarin compounds .

- In terms of probe applications, the detection and application of coumarin fluorescent probes for Cu 2+, Hg 2+, Mg 2+, Zn 2+, pH, environmental polarity, and active oxygen and sulfide have been introduced .

-

Perfumes, Cosmetics, and Industrial Additives

-

Antioxidant

- Coumarins have antioxidant properties .

- The specific methods of application or experimental procedures would depend on the specific condition and the derivative of coumarin being used .

- The outcomes of these applications are promising, but more research is needed to fully understand their potential .

-

Anticonvulsant

- Coumarins have anticonvulsant properties .

- The specific methods of application or experimental procedures would depend on the specific condition and the derivative of coumarin being used .

- The outcomes of these applications are promising, but more research is needed to fully understand their potential .

-

Antihypertensive

- Coumarins have antihypertensive properties .

- The specific methods of application or experimental procedures would depend on the specific condition and the derivative of coumarin being used .

- The outcomes of these applications are promising, but more research is needed to fully understand their potential .

-

Neuroprotective

- Coumarins have neuroprotective properties .

- The specific methods of application or experimental procedures would depend on the specific condition and the derivative of coumarin being used .

- The outcomes of these applications are promising, but more research is needed to fully understand their potential .

-

Photosensitizers and Optical Brighteners

-

Additives in Food, Cosmetics, and Pharmaceuticals

-

Fluorescent Labeling of Biomolecules

-

Metal Ion Detection

-

Microenvironment Polarity Detection

-

pH Detection

安全和危害

属性

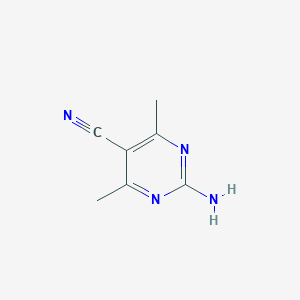

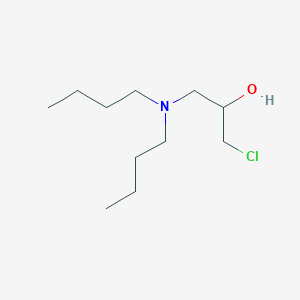

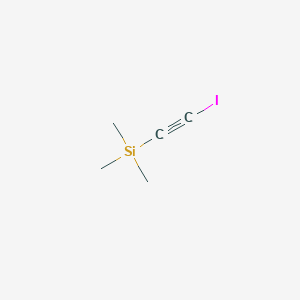

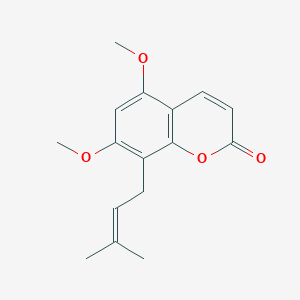

IUPAC Name |

5,7-dimethoxy-8-(3-methylbut-2-enyl)chromen-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18O4/c1-10(2)5-6-11-13(18-3)9-14(19-4)12-7-8-15(17)20-16(11)12/h5,7-9H,6H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CPXPWRXPEOMRNV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CCC1=C(C=C(C2=C1OC(=O)C=C2)OC)OC)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30938160 | |

| Record name | 5,7-Dimethoxy-8-(3-methylbut-2-en-1-yl)-2H-1-benzopyran-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30938160 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

274.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Coumurrayin | |

CAS RN |

17245-25-9 | |

| Record name | Coumurrayin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017245259 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5,7-Dimethoxy-8-(3-methylbut-2-en-1-yl)-2H-1-benzopyran-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30938160 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。